molecular formula C11H18Cl2N2 B6225892 4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride CAS No. 2770359-55-0

4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride

Cat. No. B6225892
CAS RN: 2770359-55-0
M. Wt: 249.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride, also known as 4-MPPD, is an organic compound that has found a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. 4-MPPD is a highly versatile compound, and its properties have been studied extensively in recent years. It has been used in a variety of biochemical and physiological experiments, and its mechanism of action and effects have been elucidated.

Scientific Research Applications

4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. It has also been used in studies of the binding of drugs to their target proteins, as well as in studies of the metabolism of drugs. Additionally, 4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride has been used in studies of the structure and function of enzymes, and in studies of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride is not yet fully understood. However, it has been suggested that it binds to the active site of acetylcholinesterase, which is an enzyme involved in the transmission of nerve signals. This binding is believed to cause a conformational change in the enzyme, which in turn leads to the inhibition of its activity.
Biochemical and Physiological Effects
4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve signals. Additionally, it has been shown to inhibit the metabolism of certain drugs, and to alter the structure and function of certain enzymes.

Advantages and Limitations for Lab Experiments

4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and soluble in water and ethanol. Additionally, it has been used in a variety of scientific research applications, making it a highly versatile compound. However, it is important to note that 4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride can be toxic if ingested, and it should be handled with care in the laboratory.

Future Directions

The use of 4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, further research could be done on its mechanism of action, and its effects on the metabolism of drugs. Additionally, it could be used to study the structure and function of enzymes, and to develop new drug targets. Finally, it could be used to develop new drugs and therapies for a variety of diseases and disorders.

Synthesis Methods

4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride is synthesized via a process of condensation between 4-methyl-2-pyridinol and piperidine. The reaction is carried out in a solvent such as ethanol or methanol, and a catalytic amount of acid is added. The reaction is typically heated to around 60°C for several hours. The product is then isolated by crystallization, and the dihydrochloride salt is formed by the addition of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride involves the reaction of 4-methyl-2-pyridinone with piperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methyl-2-pyridinone", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyl-2-pyridinone is reacted with piperidine in the presence of a base such as sodium hydroxide to form 4-methyl-2-(piperidin-4-yl)pyridine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 4-methyl-2-(piperidin-4-yl)pyridine." ] }

CAS RN

2770359-55-0

Product Name

4-methyl-2-(piperidin-4-yl)pyridine dihydrochloride

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.2

Purity

95

Origin of Product

United States

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